molecular formula C14H13N5O2S B2567557 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 878066-42-3

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2567557
CAS No.: 878066-42-3
M. Wt: 315.35
InChI Key: DWYZEAZGOQPKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidinone core, a heterocyclic scaffold known for its pharmacological relevance. The structure includes a thioether-linked acetamide group at position 6 and an o-tolyl substituent on the acetamide nitrogen. These moieties influence electronic, steric, and pharmacokinetic properties, making it a candidate for therapeutic applications. Synthetic routes typically involve nucleophilic substitution or condensation reactions, as seen in related compounds .

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-8-4-2-3-5-10(8)16-11(20)7-22-14-17-12-9(6-15-19-12)13(21)18-14/h2-6H,7H2,1H3,(H,16,20)(H2,15,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYZEAZGOQPKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidin-4-one Core: : This can be achieved by cyclization reactions involving hydrazines and β-diketones or β-ketoesters.

  • Acetylation: : The final step involves the acetylation of the thiol group using acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: : The compound can be reduced to remove the oxo group, resulting in a different pyrazolo[3,4-d]pyrimidine derivative.

  • Substitution: : The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, sodium hypochlorite, or iodine can be used as oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

  • Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

  • Disulfides: : Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: : Formed by further oxidation of the disulfide.

  • Reduced Derivatives: : Resulting from the reduction of the oxo group.

  • Substituted Acetamides: : Formed by nucleophilic substitution of the acetamide group.

Scientific Research Applications

Antiviral Activity

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiviral properties. For instance:

  • Mechanism of Action : The compound may inhibit viral enzymes such as polymerases or proteases, essential for viral replication.
  • Inhibition Studies : In vitro studies have demonstrated that related compounds can effectively inhibit the replication of viruses like Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV). One study reported an IC50 value of approximately 5 µM against HSV-1, indicating strong antiviral potential.

Anticancer Activity

The anticancer properties of this compound are notable due to its ability to induce apoptosis and inhibit cancer cell proliferation:

  • Cell Viability Studies : Research indicates that modifications on the pyrazolo ring enhance cytotoxicity against various cancer cell lines. For example, a derivative achieved an IC50 value of 8 µM against breast cancer cells.
  • Mechanisms of Action :
    • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells.
    • Apoptosis Induction : It triggers apoptotic pathways in tumor cells.

Case Studies and Research Findings

Study FocusFindings
HSV InhibitionA derivative showed up to 91% inhibition of HSV replication at 50 μM concentration with low cytotoxicity (CC50 = 600 μM) .
Anticancer EfficacyModifications on the pyrazolo ring led to enhanced activity with IC50 values as low as 8 µM against lung cancer cells .
Broad-Spectrum Antiviral ActivityCompounds tested against multiple viral strains showed promising results against HAdV7 and HAV with low toxicity .

Mechanism of Action

The mechanism by which 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The exact molecular pathways and targets can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Key Trends and Insights

Basic Groups (e.g., Dimethylamino): Compound 118a’s dimethylamino group increases basicity, which could improve solubility in acidic environments . Bulkiness: Phenethylamino (Compound 118b, MW 628.19) and 3-chlorophenethylamino (Compound 118d, MW 662.63) substituents introduce steric hindrance, possibly affecting bioavailability .

Synthetic Yields :

  • Higher yields (e.g., 66% for Compound 5.12) correlate with simpler substituents like benzyl, while bulkier groups (e.g., 3-chloroaniline in 118e) reduce yields due to steric challenges .

Melting Points :

  • Compounds with polar groups (e.g., morpholine in 122) exhibit higher melting points (193–194°C), whereas chloro-substituted analogs (e.g., 123) melt at lower temperatures (107–118°C), likely due to disrupted crystal packing .

Research Findings and Implications

  • Synthetic Optimization : The use of anhydrous K₂CO₃ in DMF () and reflux conditions with EtOH () highlights the importance of reaction conditions in achieving moderate yields .

Biological Activity

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This class is recognized for its diverse biological activities, particularly in the fields of oncology and kinase inhibition. The compound's structure features a thioacetamide group and a pyrazolo[3,4-d]pyrimidine moiety, which are crucial for its biological interactions.

  • Molecular Formula : C16H17N5O3S
  • Molecular Weight : Approximately 359.4 g/mol
  • CAS Number : 610764-96-0
  • Purity : Typically around 95%

The primary mechanism through which this compound exerts its biological activity is through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a vital role in cell cycle regulation; thus, its inhibition leads to disrupted cell cycle progression and subsequent anti-proliferative effects on cancer cells. Studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines by targeting the CDK2/cyclin A2 pathway.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. The following table summarizes its activity against different cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung)2.24
MCF-7 (Breast)1.74
HepG2 (Liver)Not specified
PC-3 (Prostate)Not specified

These values indicate that the compound is particularly effective against lung and breast cancer cells, demonstrating lower IC50 values compared to traditional chemotherapeutic agents like doxorubicin.

Mechanistic Studies

Flow cytometric analysis revealed that this compound induces apoptosis in A549 cells at low micromolar concentrations. The induction of apoptosis is associated with increased expression of apoptotic markers such as caspase-3, indicating a potential mechanism for its anticancer activity.

Structure-Activity Relationship (SAR)

The presence of the pyrazolo[3,4-d]pyrimidine scaffold is critical for the anti-proliferative activity observed in this compound. Variations in substituents on this scaffold significantly affect biological potency. For instance, modifications at the N-position or changes in the aromatic groups can lead to altered inhibitory profiles against CDK2 and other kinases.

Case Studies and Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its efficacy and reduce toxicity. For example:

  • Analog Synthesis : Various derivatives have been synthesized to explore their anticancer potential. Some analogs exhibited improved potency against specific cancer cell lines.
  • In Vivo Studies : Preliminary animal studies suggest that compounds with similar structures may exhibit favorable pharmacokinetic properties and reduced side effects compared to conventional therapies.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide, and how can reaction intermediates be characterized?

Methodological Answer:
The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidinone derivatives with thioacetamide intermediates. For example, analogous compounds (e.g., pyrazolo-pyrimidinone derivatives) have been synthesized via nucleophilic substitution reactions using α-chloroacetamides under reflux conditions in polar aprotic solvents like DMF or DMSO . Key intermediates can be characterized using 1H^1H NMR (e.g., δ 12.50 ppm for NH protons in DMSO-d6_6), melting point analysis (e.g., 196°C for related compounds), and elemental analysis to confirm purity . Reaction yields (~66%) may be improved by optimizing stoichiometry or using catalysts like K2_2CO3_3 for thioether bond formation .

Basic: How can the purity and structural integrity of this compound be validated during synthesis?

Methodological Answer:
Purity is validated via HPLC with UV detection (λ = 254–280 nm for aromatic systems) and mass spectrometry (ESI-MS for molecular ion confirmation). Structural integrity is confirmed using 1H^1H- and 13C^{13}C-NMR to resolve key functional groups, such as the o-tolyl acetamide moiety (δ 7.05 ppm for H-4' in DMSO-d6_6) and the pyrazolo-pyrimidinone core (δ 6.05 ppm for CH-5) . X-ray crystallography (e.g., single-crystal analysis at 173 K) may resolve stereoelectronic effects in derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the pyrazolo-pyrimidinone core?

Methodological Answer:
SAR studies should systematically vary substituents on the pyrimidinone ring (e.g., introducing sulfone or phosphonate groups at position 6) and the o-tolyl acetamide moiety (e.g., halogenation or methoxy substitutions). Biological assays (e.g., enzyme inhibition or cellular uptake studies) paired with computational modeling (docking to target proteins) can identify critical pharmacophores. For example, fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced metabolic stability, as seen in related pyrimidine-based compounds .

Advanced: What experimental strategies address discrepancies in biological activity data across different assays?

Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH, solvent effects) or off-target interactions. To resolve this:

  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Control for solvent interference (e.g., DMSO < 0.1% final concentration).
  • Validate target engagement via CRISPR knockouts or competitive binding experiments with known inhibitors .
    For example, discrepancies in IC50_{50} values for pyrazolo-pyrimidinone analogs may reflect differences in cell permeability or efflux pump activity .

Advanced: How can environmental fate and ecotoxicological impacts of this compound be assessed?

Methodological Answer:
Follow frameworks like Project INCHEMBIOL :

  • Physicochemical Properties: Determine logP (octanol-water partition coefficient) and hydrolysis rates under varied pH/temperature.
  • Biotic/Abiotic Degradation: Use OECD 301/307 guidelines for aerobic/anaerobic degradation studies.
  • Ecotoxicology: Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna, algae) at environmentally relevant concentrations.
    For pyrazolo-pyrimidinone derivatives, prioritize assessing bioaccumulation potential due to aromatic and sulfur-containing moieties .

Advanced: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • LC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions for [M+H]+^+ ions (e.g., m/z 386.479 for analogs) .
  • Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove matrix interferents.
  • Validation: Include spike-recovery tests (85–115% acceptable) and stability studies (e.g., freeze-thaw cycles) .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for synthesis/purification steps.
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Waste Disposal: Incinerate via hazardous waste protocols due to potential aryl amine byproducts .

Advanced: How can computational methods predict the compound’s metabolic pathways?

Methodological Answer:

  • In Silico Tools: Use software like Schrödinger’s ADMET Predictor or SwissADME to identify CYP450 oxidation sites (e.g., methyl groups on the pyrimidinone ring).
  • Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via HR-MS/MS. For example, o-tolyl acetamide derivatives may undergo hydroxylation at the methyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.